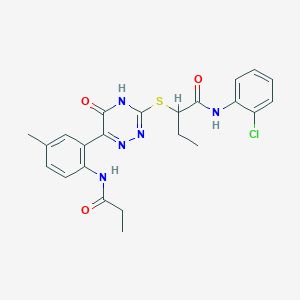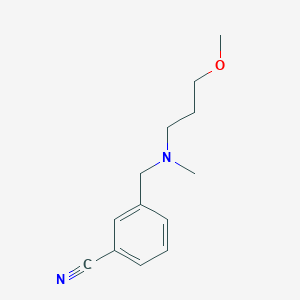![molecular formula C38H37F6P B14910760 [2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14910760.png)
[2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane is a complex organophosphorus compound known for its unique structural properties and significant applications in various fields of chemistry and industry. This compound features a phosphane core bonded to a highly substituted phenyl group, making it a valuable ligand in coordination chemistry and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane typically involves multi-step organic reactions. One common method includes the reaction of dicyclohexylphosphine with a brominated precursor of the substituted phenyl group under palladium-catalyzed coupling conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
[2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane undergoes various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Coordination: The compound acts as a ligand, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Coordination: Transition metal salts (e.g., palladium chloride) in the presence of a suitable solvent like dichloromethane.
Major Products
Oxidation: Phosphine oxides.
Substitution: Halogenated or nitrated phenyl derivatives.
Coordination: Metal-phosphane complexes.
Applications De Recherche Scientifique
[2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane is widely used in scientific research due to its versatile properties:
Chemistry: As a ligand in homogeneous catalysis, it enhances the activity and selectivity of catalysts in reactions such as hydrogenation and cross-coupling.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with metal ions.
Medicine: Explored for its role in radiopharmaceuticals for imaging and therapy.
Industry: Used in the synthesis of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism by which [2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, influencing the electronic and steric environment of the metal, thereby modulating the reactivity and selectivity of the metal in catalytic processes. The trifluoromethyl groups enhance the electron-withdrawing capability, stabilizing the metal-ligand complex and facilitating various catalytic cycles.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used ligand in catalysis but lacks the trifluoromethyl groups, making it less electron-withdrawing.
Tris(2,4,6-trifluorophenyl)phosphine: Similar in having electron-withdrawing groups but differs in the substitution pattern and steric bulk.
Dicyclohexylphosphine: Lacks the aromatic substitution, making it less effective in certain catalytic applications.
Uniqueness
[2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane is unique due to its combination of steric bulk from the dicyclohexyl groups and the strong electron-withdrawing effect of the trifluoromethyl-substituted phenyl groups. This unique structure provides enhanced stability and reactivity in catalytic applications, making it a valuable compound in both academic research and industrial processes.
Propriétés
Formule moléculaire |
C38H37F6P |
|---|---|
Poids moléculaire |
638.7 g/mol |
Nom IUPAC |
[2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane |
InChI |
InChI=1S/C38H37F6P/c39-37(40,41)28-22-18-26(19-23-28)32-15-9-16-33(27-20-24-29(25-21-27)38(42,43)44)36(32)34-14-7-8-17-35(34)45(30-10-3-1-4-11-30)31-12-5-2-6-13-31/h7-9,14-25,30-31H,1-6,10-13H2 |
Clé InChI |
FLSRGITUAUXVAJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=C(C=CC=C4C5=CC=C(C=C5)C(F)(F)F)C6=CC=C(C=C6)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![17-(4-Bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14910768.png)
